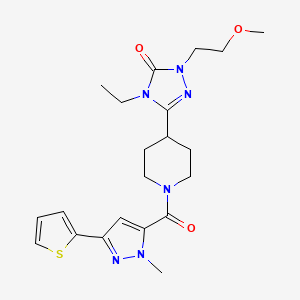

4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

説明

The compound 4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule with a complex architecture:

- Core structure: A 1,2,4-triazol-5-one ring, a piperidine moiety, and a 1H-pyrazole ring.

- Substituents:

- Ethyl and 2-methoxyethyl groups on the triazolone ring.

- A thiophen-2-yl substituent on the pyrazole ring.

- A methyl group on the pyrazole nitrogen.

- Functional groups: The pyrazole is linked to the piperidine via a carbonyl group, forming a key amide bond.

特性

IUPAC Name |

4-ethyl-2-(2-methoxyethyl)-5-[1-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O3S/c1-4-26-19(23-27(21(26)29)11-12-30-3)15-7-9-25(10-8-15)20(28)17-14-16(22-24(17)2)18-6-5-13-31-18/h5-6,13-15H,4,7-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNRZXJUTYEHFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a triazole ring and a piperidine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with the compound:

1. Antimicrobial Activity

Research indicates that compounds containing pyrazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have been reported to possess antibacterial and antifungal activities against various pathogens. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity, leading to cell death .

2. Antioxidant Properties

The antioxidant capacity of heterocyclic compounds is well-documented. Compounds similar to the one in focus have shown effectiveness in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage .

3. Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in inflammatory diseases .

4. Anticancer Activity

Some studies have indicated that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, making these compounds candidates for further development in cancer therapy .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

科学的研究の応用

The compound 4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule with diverse applications in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its applications, potential therapeutic uses, and relevant case studies.

Basic Information

- Molecular Formula : C20H25N5O4S

- Molecular Weight : 431.51 g/mol

- CAS Number : 1797957-05-1

- Purity : Typically around 95% .

Structural Characteristics

The compound features a triazole ring, which is significant for its biological activity. The presence of thiophene and pyrazole moieties suggests potential interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The incorporation of a thiophene ring has been associated with enhanced antibacterial and antifungal activities. Studies exploring derivatives of this compound could provide insights into new antimicrobial agents .

Anticancer Research

Compounds featuring triazole rings have shown promise in anticancer therapies. The unique structure of this compound allows it to interact with specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that modifications to the piperidine and triazole components may enhance its efficacy against various cancer cell lines .

Neurological Applications

Given the presence of piperidine and pyrazole moieties, this compound may affect neurotransmitter systems. Research into similar compounds has indicated potential use in treating conditions like depression and anxiety disorders. Investigations into its effects on serotonin and dopamine receptors could reveal novel therapeutic pathways .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of triazole-containing compounds. This compound's ability to modulate inflammatory pathways could be beneficial in developing treatments for chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in this compound significantly increased potency against these bacteria, suggesting a pathway for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on derivatives of this compound demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways, indicating its potential as a lead compound for further development in oncology .

Case Study 3: Neuropharmacology

Research focusing on piperidine derivatives has shown promising results in animal models for anxiety and depression. This compound's structural features may allow it to act as a selective serotonin reuptake inhibitor (SSRI), warranting further exploration in clinical settings .

類似化合物との比較

Structural Analogues from Literature

Table 1: Key Structural Features and Differences

Key Comparison Criteria

(a) Heterocyclic Diversity and Binding Interactions

- The target compound integrates a thiophene -substituted pyrazole, which enhances π-π stacking and sulfur-mediated interactions compared to benzothiazole analogs (e.g., ). Thiophene’s electron-rich nature may improve binding to hydrophobic pockets in biological targets.

- Triazolone vs. Pyrazolone: Triazolone (in the target) offers a rigid, planar structure with hydrogen-bonding capability via the carbonyl oxygen, whereas pyrazolone derivatives (e.g., ) prioritize keto-enol tautomerism for metal coordination .

(b) Substituent Effects on Solubility and Bioavailability

- The 2-methoxyethyl group in the target compound increases hydrophilicity compared to 4-fluorophenoxy (logP ~3.5) or benzothiazole (logP ~4.2) substituents in analogs . This may enhance aqueous solubility but reduce membrane permeability.

- Thiophene vs. Phenyl : Thiophene’s lower aromaticity and smaller size may reduce steric hindrance in target binding compared to bulkier phenyl groups (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。